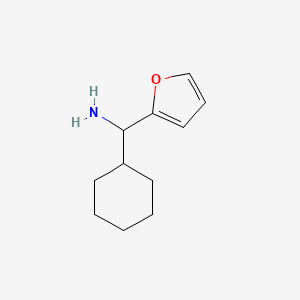

Cyclohexyl(furan-2-yl)methanamine

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

cyclohexyl(furan-2-yl)methanamine |

InChI |

InChI=1S/C11H17NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6,12H2 |

InChI Key |

BMONOAQPEULGOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CO2)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Furan 2 Yl Methanamine and Its Analogues

Strategic Approaches to the Core Methanamine Scaffold

The formation of the (cyclohexylamino)methyl group attached to the furan (B31954) ring is the key synthetic challenge. Various methodologies have been developed to achieve this, ranging from direct, two-component reactions to more complex, multi-component strategies that offer higher molecular diversity.

Reductive amination is a cornerstone technique for the synthesis of amines and is highly applicable to the production of cyclohexyl(furan-2-yl)methanamine. This pathway involves the reaction of a carbonyl compound, in this case, furan-2-carbaldehyde (furfural), with an amine, cyclohexylamine (B46788). The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

The efficiency and selectivity of this reaction are heavily dependent on the choice of reducing agent and catalyst. A variety of catalytic systems, particularly those based on heterogeneous metal-supported catalysts, have been investigated for the reductive amination of furfural (B47365). taylorfrancis.comnih.gov While many studies focus on the synthesis of furfurylamine (B118560) (using ammonia), the principles are directly transferable to the use of primary amines like cyclohexylamine.

Key aspects of this pathway include:

Catalyst Systems: Noble metals (e.g., Pd, Ru, Rh) and non-precious metals (e.g., Ni, Co) supported on materials like carbon, alumina, or silica (B1680970) are commonly employed. nih.gov For instance, nickel-based catalysts have shown high efficacy. Nickel phyllosilicate precursors, when reduced, create a balance of Ni⁰ and Ni²⁺ sites that synergistically catalyze the reaction; the Ni⁰ sites dissociate H₂ while the Ni²⁺ sites activate the imine intermediate. rsc.org

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent, temperature, and pressure can be optimized to maximize the yield of the desired secondary amine and minimize side reactions, such as the hydrogenation of the furan ring to form tetrahydrofuran (B95107) derivatives. rsc.orggoogle.com

Biocatalytic Approaches: Amine transaminases (ATAs) represent an advanced catalytic method for this transformation. These enzymes can catalyze the amination of furfural derivatives using an amine donor, offering high selectivity under mild, aqueous conditions. mdpi.com

Table 1: Comparison of Catalytic Systems for Reductive Amination of Furan Aldehydes

| Catalyst System | Support | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Nickel Phyllosilicate | Silica | 90 °C, H₂, NH₃/FAL ratio of 2.4 | High yield (94.2%) of furfurylamine, suppressing side products. Ni⁰/Ni²⁺ synergy is crucial. | rsc.org |

| CuAlOx | - | Flow reactor, H₂ | Efficient for reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with primary amines. | nih.gov |

| Ni-doped Mo Carbide | Carbon, Al₂O₃, SiO₂ | Batch reactor, H₂ | Effective for hydrogenation of furfural, with the carbon-supported version showing the highest activity. | mdpi.com |

| Amine Transaminases | Immobilized on beads | Aqueous buffer, continuous flow | High conversion rates for the amination of HMF and DFF, demonstrating a sustainable route. | mdpi.com |

MCRs offer a powerful approach to building molecular complexity in a single step by combining three or more reactants. These strategies are valuable for creating libraries of analogues of this compound.

The Ugi-azide reaction is a four-component reaction that provides access to 1,5-disubstituted tetrazoles. While it does not directly yield the target amine, it utilizes the same core precursors: an aldehyde (furfural), an amine (cyclohexylamine), an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃). mdpi.comresearchgate.net

The reaction proceeds by the condensation of furfural and cyclohexylamine to form the corresponding imine. The isocyanide and azide then add to this imine intermediate, undergoing rearrangement to form the stable tetrazole ring. researchgate.net The resulting product incorporates the furan-2-yl-methanamine scaffold attached to a tetrazole ring. The versatility of this reaction allows for the rapid generation of a diverse range of complex furan-containing molecules by simply varying the isocyanide component. umich.mxnih.gov This strategy is a cornerstone for creating hybrid molecules where the furan-amine structure is linked to a biologically relevant tetrazole core. mdpi.com

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, can be employed to construct complex heterocyclic systems from furan precursors. The furan ring itself can act as a diene in Diels-Alder reactions. nih.gov A tandem Diels-Alder (tDA) reaction, for example, between a difuranic compound and a dienophile like a maleimide, can lead to the formation of thermally stable adducts. researchgate.net

While not a direct synthesis of the simple methanamine, this principle can be extended. An imine formed from furfural and an amine could potentially act as a dienophile or be part of a substrate that undergoes a tandem reaction. For example, a furan ring can be used as a masked dicarbonyl functionality. Through oxidation, the furan ring can be opened to reveal carboxylic acids or other functional groups, enabling further transformations. This "masking group" strategy allows for complex molecular construction where the furan is a key intermediate in a multi-step tandem process.

Modern catalysis offers sophisticated methods for the synthesis of furan-based amines with high efficiency and selectivity.

Flow Chemistry: Performing reductive amination in a continuous-flow reactor offers significant advantages, including enhanced safety, better temperature control, and easier scalability. A two-step, one-pot process has been developed where the condensation of a furanic aldehyde with a primary amine occurs first, followed by hydrogenation of the resulting imine in a flow reactor over a CuAlOx catalyst, yielding the desired amine in excellent yields without isolating the intermediate. nih.gov

Metal-Organic Frameworks (MOFs) and Nanocatalysts: The design of highly specific catalysts is a key area of advancement. Catalysts based on metal nanoparticles supported on various materials, such as N-doped carbon derived from chitin, have been developed. researchgate.net These advanced materials can provide a high density of active metal sites and tailored surface properties (acidity/basicity) that enhance the selective production of the target amine. taylorfrancis.comnih.gov Gold nanoparticles on TiO₂ have also been used for the cycloisomerization of allenones to furans, showcasing the potential of novel catalytic systems in furan chemistry. organic-chemistry.org

Multi-Component Reaction (MCR) Strategies

Synthesis of Furan-Derived Amine Precursors

The primary precursors for the synthesis of this compound are furan-2-carbaldehyde (furfural) and furfurylamine itself, which can be seen as the parent compound of the target molecule's amine portion.

Furfural Production: Furfural is a key platform chemical derived from the dehydration of pentose (B10789219) sugars (like xylose) found in lignocellulosic biomass, such as corncobs, sugarcane bagasse, and rice straw. nih.gov The synthesis involves the acid-catalyzed dehydration of these biomass sources. Chemoenzymatic strategies have been developed where a solid acid catalyst (e.g., SO₄²⁻/SnO₂–HAP) first converts biomass to furfural, which can then be used in subsequent reactions. nih.gov

Furfurylamine Synthesis: Furfurylamine is produced on an industrial scale via the reductive amination of furfural using ammonia (B1221849) and hydrogen. google.comchemicalbook.com Various catalytic systems, including Raney nickel and palladium on carbon (Pd/C), have been historically used. google.com More environmentally friendly methods have been developed using zinc dust in water, which can achieve high yields of furfurylamine from furfural via a furfuryloxime intermediate. chemicalbook.comresearchgate.net This precursor is crucial as it can be a starting point for N-alkylation reactions to produce substituted analogues.

Preparation of Furfurylamine and Related Structures

The synthesis of furfurylamine and its derivatives, including the target compound this compound, is most commonly achieved through the reductive amination of furfural. wikipedia.org This process involves the reaction of furfural with an amine in the presence of a reducing agent.

Two primary approaches exist for producing furfurylamine: the hydrogenation of furfural derivatives like furfural oxime or furonitrile, and the direct hydrogenation of furfural in the presence of ammonia. google.com The latter is often considered more economical for commercial-scale production, though it can lead to byproducts such as difurfurylamine. google.com Various catalytic systems have been developed to improve the selectivity and yield of this reaction. For instance, a one-pot reductive amination of furfural using hydroxylammonium chloride as the aminating agent and zinc powder as the reducer in water has been reported as a novel, environmentally friendly method. chemicalbook.com

Catalytic systems for the reductive amination of furfural to furfurylamine have been extensively studied. taylorfrancis.com Nickel-based catalysts, such as Raney nickel, are frequently employed. google.com A process using a nickel catalyst to hydrogenate a mixture of furfural and a primary or secondary amine under superatmospheric pressure has been patented for the preparation of furfuryl secondary and tertiary amines. google.com Specifically, the synthesis of N-cyclohexyl furfuryl amine (this compound) is achieved by hydrogenating furfural and cyclohexylamine at temperatures between 50°C and 110°C in the presence of a nickel catalyst. google.com

Recent research has focused on developing highly selective and stable catalysts. For example, nickel phyllosilicate precursors have been utilized for the reductive amination of furfural, achieving a high furfurylamine yield of 94.2% by controlling the ratio of ammonia to furfural. rsc.org This control helps to suppress the formation of side-products like tetrahydrofurfurylamine. rsc.org Furthermore, chemoenzymatic strategies have been developed for the efficient synthesis of furfurylamine from biomass-derived furfural. frontiersin.org

Table 1: Synthetic Methods for Furfurylamine and its Derivatives

| Starting Material | Reagents | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Furfural | Ammonia, Hydrogen | Raney Nickel | Furfurylamine | Direct hydrogenation; can produce difurfurylamine as a byproduct. | google.com |

| Furfural | Cyclohexylamine, Hydrogen | Nickel catalyst | N-cyclohexyl furfuryl amine | Process conducted under superatmospheric pressure at 50-110 °C. | google.com |

| Furfural | Hydroxylammonium chloride, Sodium carbonate, Zinc dust, NH4Cl, ZnCl2 | None (Reducer: Zinc) | Furfurylamine | Eco-friendly one-pot synthesis in water with a 96% yield. | chemicalbook.com |

| Furfural | Ammonia, Hydrogen | Nickel phyllosilicate (NiSi-T) | Furfurylamine | High selectivity (94.2% yield) by optimizing the NH₃/Furfural ratio. | rsc.org |

| Biomass (Corncob, etc.) | SO₄²⁻/SnO₂–HAP, Oxalic acid, then E. coli cells with NH₄Cl | Chemoenzymatic | Furfurylamine | Hybrid strategy combining chemical catalysis and biological amination. | frontiersin.org |

Functionalization of Furan Ring Systems for Amine Synthesis

The furan ring is a versatile platform in organic synthesis, amenable to various functionalization reactions that can be leveraged for the synthesis of amines. numberanalytics.com Its high electron density makes it susceptible to electrophilic substitution, and it can also participate in cycloaddition and metal-catalyzed reactions. numberanalytics.com

One strategy involves the intramolecular transannulation of furans. For instance, furyl-tethered O-acetyl oximes can undergo an iron-catalyzed rearrangement to produce densely substituted pyrroles. rsc.org This reaction effectively incorporates a nitrogen atom into a new heterocyclic ring system derived from the furan starting material. rsc.org

Another approach is the multicomponent reaction. A one-pot reaction combining a furan-based electrophile with a thiol and an amine can generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net This "Furan-Thiol-Amine (FuTine)" reaction demonstrates the furan ring's utility in constructing complex nitrogen-containing molecules. researchgate.net

The synthesis of furan-based diamines has also been explored as a route to bio-based polymers. For example, 2,5-furandimethanol (B16202) can be reacted with BOC-glycine, followed by further steps to synthesize a furan-based diamine. mdpi.com This diamine can then be used as a monomer in the preparation of polyimides. mdpi.com

Furthermore, the reductive amination of functionalized furan aldehydes, such as 5-hydroxymethylfurfural (HMF), provides a pathway to N-substituted furfuryl amines. nih.gov A two-step, one-pot process involving the condensation of HMF with a primary amine followed by hydrogenation of the resulting imine over a CuAlOx catalyst has been shown to be effective. nih.gov The versatility of the furan ring is also demonstrated in its use as a scaffold for creating a range of heterocyclic compounds through hetero-Diels–Alder and ring-opening reactions, which can lead to functionalized nitrogen-containing heterocycles like isoxazoles and pyrazoles. researchgate.net

Table 2: Functionalization Strategies of Furan Rings for Amine Synthesis

| Furan Substrate | Reaction Type | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Furyl-tethered O-acetyl oximes | Intramolecular transannulation | FeCl₃·6H₂O | Functionalized pyrroles | Rearrangement reaction that forms a new nitrogen-containing ring. | rsc.org |

| Furan (oxidized in situ) | Multicomponent reaction (FuTine) | Thiol, Amine | N-pyrrole heterocycles | One-pot synthesis of pyrroles under physiological conditions. | researchgate.net |

| 2,5-Furandimethanol | Multi-step synthesis | BOC-glycine, DCC, etc. | Furan-based diamine | Creates a diamine monomer for bio-based polyimide synthesis. | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Reductive amination | Primary amines, H₂, CuAlOx catalyst | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | Two-step, one-pot process in a flow reactor. | nih.gov |

| Furan | Hetero-Diels–Alder / Ring-opening | Nitroso- and azoalkenes, Acid catalyst | Functionalized isoxazoles or pyrazoles | Rearrangement of cycloadducts to form new heterocycles. | researchgate.net |

Chemical Transformations and Reactivity Patterns of Cyclohexyl Furan 2 Yl Methanamine Derivatives

Reactivity of the Furan (B31954) Moiety

The furan ring, an electron-rich aromatic heterocycle, is susceptible to a variety of chemical transformations. Its reactivity is influenced by the nature of substituents on the ring.

Oxidative Transformations of Furan Rings

The oxidation of the furan ring is a versatile method for synthesizing a range of valuable compounds. researchgate.net Depending on the oxidant and reaction conditions, the furan ring can act as a precursor to 1,4-dicarbonyl compounds, carboxylic acids, and other useful synthons. researchgate.net

Ring-Opening Reactions: Treatment of furans with oxidizing agents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can lead to ring opening. pharmaguideline.com The presence of a β-ketoester group at the 2-position of the furan ring can facilitate oxidative ring-opening under the influence of Mn(III)/Co(II) catalysts in an oxygen atmosphere, yielding 1,4-dicarbonyl moieties. rsc.orgrsc.org This transformation is believed to proceed through an endoperoxide intermediate. rsc.orgrsc.org Acid-catalyzed ring opening of furan in an aqueous solution can also occur, initiated by protonation at the Cα position. acs.org

Formation of Hydroxy-cyclohexenones: In some cases, the 1,4-dicarbonyl intermediate formed from furan oxidation can undergo intramolecular cyclization. For instance, furans with a proximal β-ketoester group can cyclize to form 4-hydroxy-2-cyclohexen-1-ones. rsc.org

Vapor-Phase Oxidation: The vapor-phase catalytic oxidation of furan and its derivatives, typically using vanadium-based catalysts at high temperatures, results in maleic acid as the primary product. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which is then converted to malealdehyde (B1233635) and finally oxidized to maleic acid. researchgate.net

The table below summarizes various oxidative transformations of furan rings.

| Oxidizing Agent/Catalyst | Substrate | Product(s) | Reference(s) |

| Mn(III)/Co(II), O2 | 2-(β-ketoester) substituted furans | 1,4-dicarbonyl compounds, 4-hydroxy-2-cyclohexen-1-ones | rsc.orgrsc.org |

| Vanadium-based catalysts | Furan and its derivatives | Maleic acid | researchgate.net |

| N-bromosuccinimide, Singlet oxygen | Furan-containing oligonucleotides | Oxidized furan products for crosslinking | nih.gov |

| FeCl3 | Furfuryl phosphonates | 2,5-dicarbonyl-3-ene-phosphates | rsc.orgrsc.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can participate as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comnumberanalytics.comnumberanalytics.com This reaction is a powerful tool for the construction of six-membered rings and is characterized by its high atom economy. mdpi.comnih.gov

Reactivity and Selectivity: The reactivity of furans in Diels-Alder reactions is influenced by substituents. Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups decrease it. acs.orgrsc.org The reaction of furan with dienophiles like maleic anhydride (B1165640) can be reversible, and the stability of the resulting adducts can influence the reaction outcome. mdpi.comzbaqchem.com

Endo/Exo Selectivity: The Diels-Alder reaction of furans can lead to the formation of both endo and exo diastereomers. rsc.org The ratio of these isomers is dependent on factors such as the substituents on both the furan and the dienophile, reaction temperature, and the presence of catalysts. rsc.orgrsc.org Generally, the endo adduct is formed faster, but the exo adduct is often thermodynamically more stable. acs.org

Applications: Diels-Alder reactions of furan derivatives are utilized in the synthesis of a wide array of compounds, including substituted anilines and complex natural products. acs.org For instance, 2-aminosubstituted furans readily undergo cycloaddition with various dienophiles to produce cycloadducts that can be converted to polysubstituted anilines. acs.org

The following table presents examples of Diels-Alder reactions involving furan derivatives.

| Furan Derivative | Dienophile | Key Feature(s) | Reference(s) |

| 2-Aminofurans | Various dienophiles | Formation of substituted anilines | acs.org |

| Furfural (B47365) derivatives | Maleimides | Reaction is possible in aqueous media | rsc.org |

| 2-Methylfuran (B129897) | Acyclic alkenes, Itaconic anhydride | Used for protecting double bonds | nih.gov |

| Furan | Maleic anhydride | Classic example of furan Diels-Alder | zbaqchem.com |

Photochemical Reactions (e.g., Singlet Oxygen Induced Oxidations)

Furan and its derivatives can undergo various photochemical reactions, including isomerizations and oxidations. netsci-journal.com

Isomerization Reactions: Upon direct irradiation, furan derivatives can isomerize. netsci-journal.com The specific products formed depend on the nature of the heterocycle and the reaction conditions. netsci-journal.com

Singlet Oxygen Oxidation: Furans react with singlet molecular oxygen (¹O₂*), an excited state of oxygen, which is an important process in atmospheric and synthetic chemistry. acs.org This reaction typically proceeds through an endoperoxide intermediate, which can then be converted to other products. researchgate.net For instance, singlet oxygen oxidation of furans can lead to the formation of 5-hydroxy-2(5H)-furanones. acs.org This type of oxidation has been utilized in the site-specific and chemoselective ligation of peptides. nih.gov

Cascade Reactions: Singlet oxygen-induced furan oxidation can be coupled with other reactions, such as organocatalyzed Michael additions, to create complex molecular architectures in a single synthetic operation. rsc.org This approach allows for the enantioselective synthesis of cyclopentanones and hydrindanes. rsc.org

The table below highlights key photochemical reactions of the furan moiety.

| Reaction Type | Reactant(s) | Product Type(s) | Key Aspect(s) | Reference(s) |

| Singlet Oxygen Oxidation | Furans, ¹O₂ | 5-hydroxy-2(5H)-furanones | Proceeds via endoperoxide intermediate | acs.org |

| Photochemical Isomerization | Furan derivatives | Isomeric furans, cyclopropenyl derivatives | Product depends on excited state (singlet vs. triplet) | netsci-journal.com |

| Singlet Oxygen Induced Ligation | Furan-containing peptides, ¹O₂, nucleophiles | Peptide conjugates | Chemoselective and site-specific | nih.gov |

| Singlet Oxygen Initiated Cascade | Furans, ¹O₂*, enals | Enantioenriched cyclopentanones and hydrindanes | Combination of photooxidation and organocatalysis | rsc.org |

Reactivity of the Cyclohexyl Moiety

The cyclohexyl group, a saturated carbocycle, primarily influences the stereochemical outcome of reactions due to its conformational flexibility.

Conformational Dynamics and Their Influence on Reaction Stereoselectivity

The cyclohexane (B81311) ring exists in several conformations, with the chair conformation being the most stable. fiveable.meslideshare.net The orientation of substituents as either axial or equatorial in the chair conformation has a profound impact on the reactivity and stereoselectivity of reactions. spcmc.ac.inresearchgate.net

Conformational Equilibrium: The relative stability of different conformations is influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize the conformation with axial substituents. sapub.org The dynamic interconversion between chair conformations, known as ring flipping, can affect the accessibility of reactive sites. fiveable.meacs.org

Stereoelectronic Effects: The spatial arrangement of orbitals, or stereoelectronic effects, plays a crucial role in the reactivity of cyclohexane derivatives. For example, in elimination reactions, a trans-diaxial arrangement of the leaving group and a proton is often required for the reaction to proceed efficiently. spcmc.ac.in

Influence on Reaction Rates: The conformation of the cyclohexyl ring can significantly affect reaction rates. Reactions that relieve steric strain in the ground state or proceed through a less sterically hindered transition state are generally favored. spcmc.ac.inresearchgate.net

The table below illustrates the impact of conformational dynamics on reactivity.

| Reaction Type | Cyclohexane Derivative | Observation | Underlying Principle | Reference(s) |

| Saponification | 4-tert-butylcyclohexyl esters | Equatorial esters hydrolyze faster than axial esters | Steric hindrance in the transition state for axial esters | spcmc.ac.in |

| Deamination | 4-tert-butylcyclohexylamines | Equatorial amine gives retention of configuration; axial amine leads to elimination | Stereoelectronic requirements for SNi and E2 reactions | spcmc.ac.in |

| Amide Degradation | cis- and trans-1,2-cyclohexanedicarboxylic acid amides | Reactivity is determined by the overall dynamic behavior of the ring | Entropic factors related to conformational flexibility | acs.org |

Stereoselective Functionalization of the Cyclohexyl Ring

The development of methods for the stereoselective synthesis of functionalized cyclohexanes is a major focus in organic chemistry due to their prevalence in bioactive molecules. nih.gov

Organocatalysis: Organocatalytic domino or cascade reactions have emerged as a powerful strategy for the asymmetric synthesis of highly substituted cyclohexanes. nih.gov These methods often employ chiral amine catalysts to control the stereochemical outcome of the reaction sequence. nih.gov

Enzymatic Reductive Amination: Biocatalytic approaches, such as enzymatic reductive amination, offer a highly stereocontrolled route to functionalized cyclohexylamines. researchgate.net

Photoredox Catalysis: Visible-light-enabled photoredox catalysis has been successfully applied to the intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones to afford highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govrsc.org

The following table provides examples of stereoselective functionalization methods for the cyclohexyl ring.

| Method | Reactants | Product | Key Feature(s) | Reference(s) |

| Organocatalytic Michael-Michael-1,2-addition | Nitroalkenes, 1,2-ketoesters | Fully substituted cyclohexanes | High stereoselectivity, five contiguous stereocenters | nih.gov |

| Enzymatic Reductive Amination | Cyclohexanones, amines | cis/trans 4-substituted cyclohexylamines | High stereocontrol | researchgate.net |

| Photoredox-catalyzed [4+2] Cycloaddition | Benzocyclobutylamines, α-substituted vinylketones | Functionalized cyclohexylamines | Excellent diastereoselectivity, redox-neutral | nih.govrsc.org |

| Palladium-catalyzed Oxidative Desymmetrization | meso-dibenzoates | γ-benzoyloxy cycloalkenones | High enantioselectivity | rsc.org |

Reactivity of the Amine Functionality

The secondary amine group in cyclohexyl(furan-2-yl)methanamine is a key site for a variety of chemical modifications, including the formation of new carbon-nitrogen and nitrogen-acyl bonds, as well as condensation reactions to form imines.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the secondary amine in this compound allows it to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for the synthesis of a wide array of derivatives with modified properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including the use of alkyl halides or reductive amination. A notable strategy for the N-alkylation of amines involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes. For instance, the N-alkylation of amines with 2,5-furandimethanol (B16202) has been successfully demonstrated using a metal-ligand bifunctional iridium catalyst. nih.gov In the presence of [Cp*Ir(2,2'-bpyO)(H2O)] and a base like cesium carbonate, a range of N,N'-disubstituted 2,5-bis(aminomethyl)furans can be synthesized in high yields. nih.gov This methodology highlights a pathway for the introduction of furan-containing moieties onto other amine substrates.

N-Acylation is another important transformation, where an acyl group is introduced to the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. A specific example of a related N-acylation involves the synthesis of urea-based derivatives from (5-phenylfuran-2-yl)methanamine (B3023609). In these syntheses, the amine is reacted with triphosgene (B27547) to form a reactive intermediate, which then couples with another aromatic amine to yield the final urea (B33335) product. mdpi.com For example, 1-((5-(2,5-Dichlorophenyl)furan-2-yl)methyl)-3-(quinolin-5-yl)urea was synthesized from (5-(2,5-dichlorophenyl)furan-2-yl)methanamine and quinolin-5-amine in the presence of triphosgene and triethylamine. mdpi.com

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Amine | 2,5-Furandimethanol, [Cp*Ir(2,2'-bpyO)(H2O)], Cs2CO3 | N,N'-disubstituted 2,5-bis(aminomethyl)furan | N-Alkylation | nih.gov |

| (5-(2,5-dichlorophenyl)furan-2-yl)methanamine | Quinolin-5-amine, Triphosgene, Triethylamine | 1-((5-(2,5-Dichlorophenyl)furan-2-yl)methyl)-3-(quinolin-5-yl)urea | N-Acylation (Urea formation) | mdpi.com |

Imine Formation and Subsequent Chemical Conversions

The reaction of primary amines with aldehydes or ketones to form imines, which are compounds containing a carbon-nitrogen double bond, is a fundamental transformation in organic chemistry. youtube.com This reaction is typically reversible and acid-catalyzed. The formation of an imine proceeds through a five-step mechanism: nucleophilic attack of the amine on the carbonyl carbon, proton transfer, dehydration to form an iminium ion, and final deprotonation to yield the imine. mdpi.com

While this compound is a secondary amine and cannot directly form a stable imine through reaction with a carbonyl compound, its primary amine analogue, furfurylamine (B118560), readily undergoes such reactions. The resulting imines are valuable intermediates for further chemical transformations. For instance, they can be reduced to secondary amines through reductive amination.

Furthermore, the furan ring itself can be a precursor to functionalities that participate in imine-related chemistry. The oxidation of a furan ring can yield a 1,4-dicarbonyl compound, which can then undergo condensation with a hydrazine (B178648) to form a pyrazole, a process where an initial imine-like condensation is a key step. youtube.com

Cascade and Tandem Reaction Sequences

The furan moiety within this compound derivatives serves as a versatile platform for engaging in cascade and tandem reactions, leading to the rapid construction of complex molecular architectures. These sequences often involve the furan ring acting as a diene in cycloadditions or undergoing ring-opening and subsequent cyclizations.

One powerful strategy involves the multicomponent coupling of a furan, a thiol, and an amine. bohrium.com In a bioinspired one-pot reaction, the furan is first oxidized to generate cis-2-butene-1,4-dial (BDA). This electrophilic intermediate then selectively reacts with a nucleophilic thiol via a 1,4-addition, followed by trapping with an amine. A subsequent rearrangement and aromatization lead to the formation of N-pyrrole heterocycles. clockss.org

Cascade reactions catalyzed by solid acids have also been employed for the transformation of furan derivatives. For example, 2-methylfuran can be converted into 5,5-bis(5-methyl-2-furyl)pentan-2-one through a hydrolysis/condensation sequence using a solid acid catalyst like Amberlyst® 15. researchgate.net Such reactions demonstrate the potential for the furan ring to participate in acid-catalyzed oligomerizations and condensations.

Transition metal catalysis opens up further avenues for complex transformations. A one-pot cascade reaction merging a palladium-catalyzed cyclization/coupling of propargyl dicarbonyl compounds with aryl bromides, followed by an oxidative aromatization with DDQ, has been developed for the synthesis of highly substituted 2-alkenylfurans. nih.gov Another example is a copper-catalyzed three-component cascade involving a Knoevenagel condensation, enynone cyclization, and B-H bond insertion to afford furan-2-ylmethylboranes. rsc.org

| Starting Material(s) | Key Reagents/Catalysts | Key Intermediate(s) | Final Product Type | Reference |

|---|---|---|---|---|

| Furan, Thiol, Amine | Oxidizing agent | cis-2-Butene-1,4-dial (BDA) | N-pyrrole heterocycle | bohrium.comclockss.org |

| 2-Methylfuran | Amberlyst® 15 (solid acid) | - | 5,5-bis(5-methyl-2-furyl)pentan-2-one | researchgate.net |

| Propargyl dicarbonyl, Aryl bromide | Pd catalyst, DDQ | 2-Benzylidene-dihydrofuran | 2-Alkenylfuran | nih.gov |

| Aldehyde, Alkyne, HBpin | Copper catalyst | - | Furan-2-ylmethylborane | rsc.org |

Derivatization Strategies and Functional Group Interconversions

Introduction of Diverse Heterocyclic Moieties (e.g., Tetrazoles, Triazoles, Oxadiazoles)

The primary amine of cyclohexyl(furan-2-yl)methanamine serves as a key functional handle for the synthesis of various nitrogen-containing heterocycles. These transformations often involve multi-step sequences, beginning with the acylation of the amine, followed by cyclization reactions.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by first converting the starting amine into a corresponding hydrazide. For instance, acylation of this compound with an appropriate acyl chloride would yield an amide, which can be further reacted to form a hydrazide. This hydrazide intermediate, upon reaction with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), can undergo cyclization to furnish the desired 2,5-disubstituted 1,3,4-oxadiazole ring system. echemcom.com

1,2,4-Triazoles: Similarly, the hydrazide intermediate is pivotal for the synthesis of 1,2,4-triazoles. Reaction of the hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) derivative under basic conditions, can lead to the formation of 1,2,4-triazole-5-thiones. Alternatively, condensation of the hydrazide with thioamides can also provide access to the triazole core. nepjol.info

The general synthetic approach to these heterocyclic systems is outlined in the scheme below:

Scheme 1: General pathway for the synthesis of oxadiazole and triazole derivatives from this compound.

From [2-(Cyclohexyl(furan-2-yl)methylamino)-acetohydrazide]:

--(R-COOH / POCl3)--> 1,3,4-Oxadiazole derivative

--(R-NCS)--> [Thiosemicarbazide intermediate] --(Base)--> 1,2,4-Triazole derivative

| Derivative Type | Reagents | Final Heterocycle |

| Oxadiazole | Aromatic Acid, POCl₃ | 2-(((Furan-2-yl(cyclohexyl)methyl)amino)methyl)-5-aryl-1,3,4-oxadiazole |

| Triazole | Isothiocyanate, Base | 4-(Furan-2-yl(cyclohexyl)methyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of this compound readily undergoes condensation with a wide range of aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. researchgate.net

The versatility of this reaction allows for the introduction of various substituted aromatic and heterocyclic aldehydes, leading to a diverse array of Schiff base derivatives. These derivatives are characterized by the presence of the azomethine (-N=CH-) group. The reaction is generally high-yielding and can often be performed under mild conditions.

Scheme 2: General synthesis of Schiff bases from this compound.

The table below summarizes the synthesis of several Schiff base derivatives from this compound and various aromatic aldehydes.

| Aldehyde | Product Name | Yield (%) | M.P. (°C) |

| Benzaldehyde | N-((Furan-2-yl)(cyclohexyl)methyl)-1-phenylmethanimine | 92 | 78-80 |

| 4-Nitrobenzaldehyde | N-((Furan-2-yl)(cyclohexyl)methyl)-1-(4-nitrophenyl)methanimine | 88 | 112-114 |

| Salicylaldehyde (B1680747) | 2-(((Furan-2-yl)(cyclohexyl)methylimino)methyl)phenol | 95 | 95-97 |

| Furan-2-carbaldehyde | N-((Furan-2-yl)(cyclohexyl)methyl)-1-(furan-2-yl)methanimine | 85 | 65-67 |

Synthesis of Amide and Carbamate (B1207046) Analogues

The nucleophilic primary amine of this compound is readily acylated to form a variety of amide and carbamate analogues.

Amides: Amide derivatives are typically synthesized by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Carbamates: Carbamate derivatives are formed through the reaction of the amine with chloroformates, such as ethyl chloroformate, or by reaction with isocyanates. nih.gov The synthesis of ureas, a related class of compounds, can be achieved by reacting the amine with an isocyanate or by using phosgene (B1210022) or its equivalents to couple two amine molecules. researchgate.netmdpi.com

Scheme 3: Synthesis of Amide and Carbamate Derivatives.

The following table presents examples of amide and carbamate derivatives synthesized from this compound.

| Reagent | Product Name | Derivative Type | Yield (%) |

| Acetyl Chloride | N-((Furan-2-yl)(cyclohexyl)methyl)acetamide | Amide | 94 |

| Benzoyl Chloride | N-((Furan-2-yl)(cyclohexyl)methyl)benzamide | Amide | 90 |

| Phenyl Isocyanate | 1-((Furan-2-yl)(cyclohexyl)methyl)-3-phenylurea | Urea (B33335) (Carbamate analogue) | 89 |

| Ethyl Chloroformate | Ethyl (furan-2-yl(cyclohexyl)methyl)carbamate | Carbamate | 91 |

Generation of Polyfunctionalized Hybrid Molecular Architectures

The synthesis of more complex, polyfunctionalized molecules can be achieved by combining the derivatization strategies mentioned above or by employing reactions that modify the furan (B31954) ring itself. The goal is to create hybrid molecules that incorporate multiple pharmacophores or functional groups to explore a wider chemical space.

One approach involves the synthesis of a derivative that contains multiple modifiable sites. For example, a Schiff base formed from salicylaldehyde (as shown in section 4.2) introduces a phenolic hydroxyl group. This hydroxyl group can be further functionalized, for instance, by etherification or esterification, leading to a polyfunctionalized molecule.

Another strategy is to utilize the furan ring as a diene in Diels-Alder reactions to construct bicyclic adducts, or to perform electrophilic substitution reactions on the furan ring, although the latter can be challenging due to the acid-sensitivity of the furan moiety. A more robust method involves metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, if a halogenated furan analogue of the starting material is used. mdpi.com

An example of a polyfunctionalized hybrid architecture could involve the initial formation of a urea derivative, followed by a subsequent reaction on the furan ring, or the introduction of a second heterocyclic system. These multi-step syntheses allow for the creation of structurally complex and diverse molecular architectures originating from the this compound scaffold.

Coordination Chemistry and Ligand Design Principles

Cyclohexyl(furan-2-yl)methanamine as a Ligand Scaffold Prototype

This compound presents a compelling structural motif for a ligand scaffold. It incorporates a bulky, stereochemically rich cyclohexyl group, a flexible methylene (B1212753) amine linker, and a furan (B31954) ring, which can act as a hemilabile coordinating unit. The nitrogen atom of the primary amine provides a strong Lewis basic site for coordination to a metal center. The furan ring, with its oxygen heteroatom and π-system, introduces the possibility of weaker, secondary interactions that can stabilize specific coordination geometries or participate in catalytic cycles. The combination of a hard amine donor and a softer π-system or oxygen donor from the furan moiety allows for versatile coordination behavior. This structure can serve as a prototype for a class of bidentate or monodentate ligands where the steric and electronic properties can be systematically tuned by modifying the cyclohexyl or furan rings.

Metal Complexation Studies with Transition Metals (e.g., Co(II), Pd(II), Pt(II), Zn(II), Cd(II))

The coordination of this compound to transition metals is anticipated to form stable complexes due to the chelate effect if the furan ring participates in coordination, or through strong σ-donation from the amine group. The interaction with metals such as cobalt(II), palladium(II), platinum(II), zinc(II), and cadmium(II) is of particular interest due to their diverse applications in catalysis, materials science, and medicine.

Synthesis of Metal Complexes Featuring Amine-Based Ligands

The synthesis of metal complexes with this compound would typically involve the reaction of the amine ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, the reaction of an ethanolic solution of the ligand with metal acetates or chlorides of Co(II), Pd(II), Pt(II), Zn(II), or Cd(II) would likely lead to the formation of the corresponding metal complexes. nih.gov The stoichiometry of the resulting complex (e.g., ML₂, ML₄) would depend on the metal-to-ligand molar ratio, the coordination number preference of the metal ion, and the reaction conditions. The synthesis of complexes with related furan-containing ligands has been achieved through various methods, including direct reaction of the ligand with metal salts. researchgate.net The formation of complexes can often be facilitated by refluxing the reaction mixture, with the products precipitating upon cooling or after solvent evaporation. nih.gov

Table 1: Representative Synthesis of Metal Complexes with Amine-Based Ligands

| Metal Ion | Precursor Salt | Ligand | Solvent | General Conditions |

| Co(II) | CoCl₂·6H₂O | Amine-based ligand | Ethanol | Stirring at room temperature or reflux |

| Pd(II) | PdCl₂ | Amine-based ligand | Acetonitrile/DMF | Stirring, often under inert atmosphere |

| Pt(II) | K₂PtCl₄ | Amine-based ligand | Water/Ethanol | Stirring, may require heating |

| Zn(II) | Zn(OAc)₂·2H₂O | Amine-based ligand | Methanol | Stirring at room temperature |

| Cd(II) | Cd(OAc)₂·2H₂O | Amine-based ligand | Methanol/Ethanol | Stirring at room temperature or reflux |

This table presents generalized synthetic conditions based on literature for amine-based ligands and is for illustrative purposes.

Structural Characterization of Coordination Compounds

The structural elucidation of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center. Based on studies of similar amine and furan-containing ligands, various coordination modes are possible. The ligand could act as a monodentate donor through the amine nitrogen, or as a bidentate N,O-chelate involving the furan oxygen.

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy would be crucial in confirming the coordination of the amine group, typically observed as a shift in the N-H stretching and bending vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand environment in solution and can indicate changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. UV-Visible spectroscopy can be used to study the electronic properties of the complexes, particularly for d-block metals like Co(II), Pd(II), and Pt(II), revealing information about the d-d transitions and charge-transfer bands.

Design and Application of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The inherent chirality of many biologically active molecules drives the demand for efficient and selective catalytic methods.

Development of Amine-Based Chiral Ligands

Chiral amines are a significant class of ligands in asymmetric catalysis. The introduction of chirality into the ligand framework can effectively transfer stereochemical information to the catalytic center, thereby influencing the stereochemical outcome of a reaction. The synthesis of chiral amine-based ligands often starts from readily available chiral precursors. thieme-connect.de For this compound, a chiral version could be synthesized from a chiral cyclohexylamine (B46788) or through resolution of the racemic amine. The stereogenic center(s) on the cyclohexyl ring would position the furan moiety and the coordinating amine group in a well-defined spatial arrangement, creating a chiral pocket around the metal center. This is a common strategy in the design of effective chiral ligands. thieme-connect.de

Cyclohexyl-Fused Ligand Systems in Asymmetric Transformations

The incorporation of a cyclohexyl group into a ligand backbone is a well-established strategy in asymmetric catalysis. acs.orgnih.gov The rigid and bulky nature of the cyclohexyl ring can impart a high degree of steric hindrance, which is often beneficial for achieving high enantioselectivity in catalytic transformations. acs.orgnih.gov Cyclohexyl-fused ligand systems have been successfully employed in a variety of asymmetric reactions, including hydrogenation, hydroacylation, and cycloadditions. nih.gov The conformational rigidity of the cyclohexyl group helps to create a well-defined and predictable chiral environment around the metal catalyst. In the context of this compound, the cyclohexyl group would play a crucial role in defining the stereochemical landscape of the resulting metal complex, potentially leading to high levels of asymmetric induction in catalyzed reactions. The development of such cyclohexyl-fused ligand systems is an active area of research, with a continuous search for novel structures that can provide improved catalytic activity and selectivity. acs.orgnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Stability

Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of organic molecules, including furan (B31954) derivatives. researchgate.netcore.ac.uk By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other key characteristics. core.ac.uk For furan-containing compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), have been successfully employed to determine optimized geometrical parameters that show good agreement with experimental data from techniques like single crystal X-ray diffraction. researchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. irjweb.com DFT calculations are widely used to determine the energies of these orbitals and analyze the resulting charge transfer interactions within a molecule. researchgate.netcore.ac.uk For instance, in studies of various heterocyclic compounds, the HOMO-LUMO gap has been calculated to predict bioactivity and chemical hardness. irjweb.comekb.eg

Table 1: Representative Quantum Chemical Reactivity Descriptors for Furan and Imidazole Derivatives from DFT Studies

| Parameter | Description | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 | Reflects chemical reactivity and stability irjweb.com |

Note: The values presented are illustrative and derived from studies on related heterocyclic compounds; specific values for Cyclohexyl(furan-2-yl)methanamine would require dedicated calculation.

Molecules with rotatable bonds, such as the cyclohexyl and methylene (B1212753) groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy states. Computational methods, particularly DFT, can be used to calculate the potential energy surface of the molecule by systematically rotating specific bonds. manchester.ac.uk This allows for the identification of global and local energy minima, corresponding to the most and less stable conformations, respectively. manchester.ac.uk

For related furan derivatives, computational scans of potential energy surfaces have been used to establish the characteristics of ground and transition states between different rotamers (rotational isomers). manchester.ac.uk Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) and Lanthanide Induced Shift (LIS) studies, have also been applied to investigate the conformational behavior of furan derivatives, providing data that can be used to validate computational results. rsc.org These combined approaches help to build a reliable picture of the preferred three-dimensional structure of the molecule in different environments. rsc.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For furan derivatives, DFT calculations have been used to study various reactions, including cycloadditions and oxidations. pku.edu.cnresearchgate.net

A chemical reaction proceeds from reactants to products via a high-energy transition state. The energy required to reach this state is the activation energy (or energy barrier), which determines the rate of the reaction. Computational methods can locate the precise geometry of the transition state and calculate its energy. pku.edu.cn

For example, in studies of cycloaddition reactions involving furan rings, DFT calculations have been employed to distinguish between different possible mechanisms, such as concerted or stepwise pathways. researchgate.netpku.edu.cn By calculating the activation free energies for each potential pathway, researchers can predict the most likely reaction mechanism. pku.edu.cn Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products, thus validating the proposed mechanism. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. manchester.ac.ukresearchgate.net

Studies on furan derivatives have shown that the strength of intermolecular interactions and the stability of molecular structures can change significantly when moving from the gas phase to a solvent. manchester.ac.ukresearchgate.net By performing DFT calculations that incorporate a solvent model, it is possible to predict how the dielectric environment affects the energy barriers of a reaction. For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering the preferred reaction pathway compared to nonpolar solvents or the gas phase. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. bohrium.comdigitaloceanspaces.com These models are built by finding a mathematical correlation between calculated molecular descriptors and experimentally measured activities or properties for a series of related compounds.

In the chemical space of furan derivatives, QSAR and QSPR studies have been conducted for various applications, including the design of insecticides, antimicrobial agents, and corrosion inhibitors. bohrium.comdigitaloceanspaces.comnih.gov The process involves optimizing the geometry of the molecules, often using DFT, and then calculating a range of quantum chemical descriptors. bohrium.comdigitaloceanspaces.com These descriptors quantify various electronic and structural features of the molecules.

These calculated descriptors are then used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. digitaloceanspaces.com The resulting QSAR/QSPR equations can be used to estimate the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. bohrium.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of cyclohexyl(furan-2-yl)methanamine in solution.

¹H and ¹³C NMR for Structural Assignment and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum provide a wealth of information about the number and types of protons and their neighboring atoms. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

For instance, in a related compound, (S)-1-(furan-2-yl)ethanol, the ¹H NMR spectrum in CDCl₃ shows a characteristic doublet for the methyl protons at 1.56 ppm and a multiplet for the methine proton at 4.88 ppm. researchgate.net The protons of the furan (B31954) ring appear as distinct signals at 6.25, 6.35, and 7.35 ppm. researchgate.net This data, by analogy, helps in assigning the proton signals of the furan and cyclohexyl moieties in this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the carbon framework. In derivatives of (5-phenylfuran-2-yl)methanamine (B3023609), the carbon signals for the furan ring and the attached groups are well-resolved, allowing for unambiguous structural confirmation. mdpi.com Predicted ¹³C NMR data for related furan-containing structures further aids in the assignment of the carbon resonances in this compound. np-mrd.org

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the cyclohexyl and furan-2-ylmethylamine fragments.

Table 1: Representative ¹H and ¹³C NMR Data for Furan and Cyclohexyl Moieties This table presents typical chemical shift ranges for protons and carbons in furan and cyclohexyl rings, which are essential for the interpretation of the NMR spectra of this compound. The data is compiled from various sources and may vary depending on the solvent and specific substitution patterns.

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan | H-3, H-4 | 6.0 - 6.5 | 105 - 112 |

| Furan | H-5 | 7.2 - 7.5 | 140 - 145 |

| Furan | C-2 | - | 148 - 155 |

| Furan | C-3, C-4 | - | 105 - 112 |

| Furan | C-5 | - | 140 - 145 |

| Cyclohexyl | CH (axial/equatorial) | 1.0 - 2.0 | 25 - 45 |

| Cyclohexyl | CH₂ (axial/equatorial) | 1.0 - 2.0 | 25 - 45 |

Note: The specific chemical shifts for this compound would require experimental determination.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Elucidation

For a more detailed and unambiguous structural assignment of this compound, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring and within the furan ring, as well as between the methine proton and the methylene (B1212753) protons of the aminomethyl group. This helps to trace the connectivity of the proton network. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon atom. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the protons on the furan ring and the carbon of the methylene group, and between the protons of the cyclohexyl ring and the methine carbon, thus confirming the link between the different parts of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and rigorous elucidation of the complex structure of this compound. westmont.edu

Solid-State NMR for Polycrystalline Samples

While solution-state NMR is the most common method for the characterization of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its polycrystalline form. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: of the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: of the cyclohexyl and furan rings, as well as the methylene group, usually appearing around 2850-3100 cm⁻¹.

C=C stretching: of the furan ring, in the range of 1500-1650 cm⁻¹.

C-N stretching: of the amine, typically around 1000-1250 cm⁻¹.

C-O-C stretching: of the furan ring, which gives a strong band in the 1000-1300 cm⁻¹ region.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds, and can be useful in confirming the assignments made from the IR spectrum. analyzeiq.com The analysis of the vibrational spectra of related furan compounds, such as furan-2-carbaldehyde, provides a basis for interpreting the spectrum of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular formula is C₁₁H₁₇NO, which corresponds to a molecular weight of approximately 179.26 g/mol . chemscene.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. The fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for this compound might include:

Loss of the cyclohexyl group.

Cleavage of the bond between the methylene group and the furan ring.

Fragmentation of the furan ring itself.

The analysis of the mass spectra of related compounds, such as 2-hexylfuran, which shows characteristic fragments at m/z 81 and 95, can aid in the interpretation of the fragmentation pattern of this compound. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. mdpi.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a single crystal of this compound or a suitable salt, such as the hydrochloride salt, is required. sigmaaldrich.com The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structure would reveal the absolute configuration of any stereocenters in the molecule, as well as details about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net The structural parameters obtained from X-ray diffraction, such as bond distances and angles, can be compared with theoretical values from computational studies. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hydrogen Bonding: For this compound, which contains a primary amine (-NH2) group and a furan ring with an oxygen atom, hydrogen bonding would be a primary consideration. The amine group can act as a hydrogen bond donor, while the nitrogen and the furan's oxygen atom can act as hydrogen bond acceptors. The identification and geometric characterization of these hydrogen bonds (e.g., N-H···O and N-H···N) would be critical. These interactions are typically strong and directional, often playing a dominant role in the formation of specific packing motifs like chains, dimers, or more complex three-dimensional networks.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a given molecule dominates. The surface is generated based on the electron density of the molecule and its neighbors in the crystal.

Key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). The distribution and shape of the points on this plot provide a quantitative breakdown of the different types of interactions. For instance, sharp spikes are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker contacts like van der Waals forces.

Assessment of Solid-State Conformations

The conformation of a molecule in the solid state refers to the specific spatial arrangement of its atoms. This can differ from the conformation in solution or in the gas phase due to the constraints of the crystal lattice and the influence of intermolecular interactions.

For this compound, the key conformational features to be determined would include:

Conformation of the Cyclohexyl Ring: The cyclohexyl ring typically adopts a stable chair conformation. However, boat or twist-boat conformations are also possible, though less common. The specific puckering parameters of the ring would be calculated from the crystallographic data to define its exact shape.

Relative Orientation of the Furan Ring: The orientation of the furan ring relative to the rest of the molecule would also be determined by measuring relevant torsion angles.

The interplay between the solid-state conformation and the intermolecular interactions is a key aspect of crystallographic analysis. The conformation adopted by the molecule is often one that maximizes favorable intermolecular contacts, leading to the most stable crystal packing arrangement.

In the absence of experimental data for this compound, the detailed tables of crystallographic data, bond lengths, bond angles, and Hirshfeld surface interaction percentages cannot be provided. The generation of such data would require the successful synthesis of a single crystal of the compound and subsequent analysis using single-crystal X-ray diffraction.

Catalytic Applications and Enantioselective Synthesis

Organocatalysis Incorporating Cyclohexyl(furan-2-yl)methanamine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The development of chiral organocatalysts derived from amine scaffolds has been a particularly active area of research.

The synthesis of chiral organocatalysts often involves the incorporation of a chiral amine backbone, which can be derived from readily available sources. While specific research on catalysts directly derived from this compound is emerging, the principles are well-established through the study of analogous structures. For instance, primary amine-thiourea catalysts synthesized from chiral diamines, such as (1R,2R)-diaminocyclohexane, have proven effective in promoting asymmetric reactions. mdpi.com These catalysts operate through the formation of an enamine intermediate with a ketone or aldehyde substrate, while the thiourea (B124793) moiety activates the electrophile through hydrogen bonding. mdpi.com The steric and electronic properties of the amine's substituents, such as a cyclohexyl and a furan-2-yl group, would play a crucial role in defining the catalyst's stereochemical outcome. The furan (B31954) ring, with its potential for various interactions, and the bulky cyclohexyl group can create a well-defined chiral pocket around the active site.

The general approach to developing such catalysts involves the strategic modification of the amine scaffold to fine-tune its reactivity and selectivity. This can include the introduction of additional functional groups to engage in multiple non-covalent interactions with the substrates, leading to a highly organized transition state. The modular nature of these organocatalysts allows for the systematic optimization of their structure for a specific transformation.

Asymmetric Michael additions are a cornerstone of carbon-carbon bond formation in organic synthesis. Organocatalysts derived from chiral primary amines are particularly adept at catalyzing the addition of nucleophiles to α,β-unsaturated compounds. mdpi.commdpi.combeilstein-journals.org For example, thiourea-based primary amine catalysts have been successfully employed in the Michael addition of ketones to nitroalkenes, affording the corresponding γ-nitro ketones with high enantioselectivity. mdpi.com

In a typical catalytic cycle, the primary amine of the catalyst condenses with a ketone to form a chiral enamine. This enamine then attacks the Michael acceptor, with the stereochemical outcome being directed by the chiral scaffold of the catalyst. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst. The use of a furan-containing amine like this compound in such a catalyst could offer unique advantages due to the electronic nature and steric profile of the furan ring. Research on the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has demonstrated that the catalyst structure, including the nature of the amine and the presence of hydrogen-bond donors, is critical for achieving high yields and enantioselectivities. beilstein-journals.org

The table below summarizes representative results for asymmetric Michael additions catalyzed by chiral amine-based organocatalysts, highlighting the potential for achieving high stereocontrol.

| Catalyst Type | Michael Donor | Michael Acceptor | Product | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |

| Primary amine-thiourea | Acetophenone | β-Nitrostyrene | γ-Nitro ketone | High | High | N/A | mdpi.com |

| Cinchona-based primary amine | 2-(1H-pyrrol-2-yl)-2-oxoacetate | α,β-Unsaturated ketone | Pyrrolizine derivative | 70-91 | ~92 | >20:1 | nih.gov |

| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | Substituted cyclohexanone | 95 | 99 (syn) | 9:1 (syn/anti) | mdpi.com |

Transition Metal Catalysis for Asymmetric Transformations

The chiral ligands employed in transition metal catalysis are pivotal in dictating the enantioselectivity of a reaction. Amines and their derivatives, including those possessing furan and cyclohexyl moieties, are valuable ligand scaffolds for a variety of metal-catalyzed asymmetric transformations.

Asymmetric hydrogenation is a widely used method for the synthesis of chiral amines and amides. Chiral catalysts, often based on iridium or rhodium complexed with chiral ligands, have shown remarkable efficiency and enantioselectivity in the reduction of imines and enamides. While direct use of this compound as a ligand in this context is an area of active development, the principles are well-documented. For instance, cationic Cp*Rh(III)-diamine catalysts have demonstrated excellent enantioselectivities in the asymmetric hydrogenation of cyclic imines. capes.gov.br Similarly, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have achieved high turnover numbers and enantioselectivities in the hydrogenation of a broad range of ketones and other substrates. nih.gov

The design of effective chiral ligands often involves the creation of a rigid and well-defined chiral environment around the metal center. A ligand derived from this compound could provide a bidentate N,O-coordination environment (via the amine nitrogen and the furan oxygen), or it could be further functionalized to create more complex multidentate ligands. The stereochemical outcome of the hydrogenation is highly dependent on the precise geometry of the metal-ligand complex and its interaction with the substrate.

The following table presents examples of transition metal-catalyzed asymmetric hydrogenations, illustrating the high levels of enantioselectivity achievable with chiral ligands.

| Metal | Ligand Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rhodium | Chiral Diamine | Cyclic Imine | Chiral Amine | High | up to 99 | capes.gov.br |

| Iridium | Chiral Spiro Aminophosphine | Aryl Ketone | Chiral Alcohol | High | up to 99.9 | nih.gov |

| Chiral Phosphoric Acid (Organocatalyst) | Enamide | Chiral Amide | Excellent | Excellent | nih.gov |

Palladium and iridium catalysts are workhorses in modern organic synthesis, enabling a wide array of cross-coupling and C-H activation reactions. Chiral ligands based on amine scaffolds can be employed to render these transformations enantioselective. For example, palladium-catalyzed intramolecular cyclizations are a powerful method for constructing heterocyclic rings, including those containing furan. thieme-connect.de The use of a chiral ligand in such a reaction could lead to the formation of enantioenriched products.

Iridium-catalyzed reactions, such as the N-alkylation of amines with alcohols, have also been explored. Metal-ligand bifunctional iridium catalysts have been shown to be effective in the synthesis of N,N'-disubstituted 2,5-bis(aminomethyl)furans. researchgate.net Furthermore, iridium-catalyzed desymmetric hydroheteroarylation of cyclopentenes has been reported for the construction of non-adjacent stereocenters. researchgate.net The development of chiral variants of these catalytic systems, potentially incorporating ligands derived from this compound, holds promise for the synthesis of complex chiral molecules. Acyl(furfurylamine)iridium(III) complexes have been synthesized and their catalytic activity in amine-borane hydrolysis has been investigated, demonstrating the potential for furan-containing amines to act as ligands in iridium catalysis. doi.org

Photocatalysis in Furan and Cyclohexyl Substrate Modifications

Photocatalysis has emerged as a mild and powerful strategy for promoting a variety of organic transformations. The ability to generate highly reactive intermediates under visible light irradiation opens up new avenues for chemical synthesis. In the context of furan chemistry, photocatalysis has been utilized for the conversion of furans into other heterocyclic systems. For instance, a photocatalytic strategy has been developed for the direct conversion of a furan into a pyrrole (B145914) analog in a single intermolecular reaction. nih.gov This transformation proceeds through a polarity-inverted single electron transfer mechanism.

While specific photocatalytic reactions involving this compound have not been extensively reported, the furan moiety is a known substrate for photocatalytic modifications. The cyclohexyl group, being largely aliphatic, is generally less reactive under photocatalytic conditions unless specifically functionalized. The combination of a photosensitive furan ring and a chiral amine scaffold in a single molecule could enable novel enantioselective photocatalytic reactions. For example, the amine could act as a catalytic electron donor or acceptor, or it could serve as a chiral directing group to control the stereochemistry of a subsequent reaction of the furan ring radical cation or anion.

Structure Reactivity Relationships and Design Principles

Influence of Furan (B31954) and Cyclohexyl Stereochemical Features on Reaction Outcomes

The furan ring, while planar, introduces distinct electronic and steric environments. The orientation of the cyclohexylmethanamine substituent relative to the furan oxygen can affect the molecule's conformational preferences. In reactions such as Diels-Alder, the stereoisomerism of furan adducts has been shown to impact mechanical reactivity, with the endo isomer exhibiting greater lability than the exo isomer. This suggests that the stereochemical presentation of the furan ring in cyclohexyl(furan-2-yl)methanamine could similarly influence transition state energies and product distributions in various transformations.

The cyclohexyl ring exists in a dynamic equilibrium of chair conformations. The position of the furanylmethanamine substituent (axial versus equatorial) is a critical determinant of steric hindrance around the amine nitrogen. An equatorial substituent is generally more stable and less sterically encumbered, which can lead to different reaction kinetics and product ratios compared to an axial substituent. For instance, in reactions involving nucleophilic attack by the amine, an equatorially substituted amine would be more accessible to electrophiles.

Table 1: Influence of Stereoisomerism on Reaction Outcomes in Related Systems

| Reactant System | Stereochemical Feature | Observed Influence on Reaction Outcome |

| Furan-Maleimide Adducts | Endo vs. Exo Isomerism | The endo isomer shows greater mechanical lability in retro-Diels-Alder reactions. nih.gov |

| Substituted Cyclohexylamines | Axial vs. Equatorial Substituents | Equatorial amines are generally more reactive due to lower steric hindrance. |

| Benzocyclobutylamine Derivatives | Diastereoselectivity | Reactions can proceed with high diastereoselectivity (>20:1 dr) depending on the reaction conditions and substituents. nih.govresearchgate.net |

Electronic and Steric Effects of Substituents on Amine Reactivity and Selectivity

The reactivity and selectivity of the amine group in this compound can be finely tuned by the introduction of substituents on either the furan or cyclohexyl rings. These substituents exert their influence through a combination of electronic and steric effects.

Electronic Effects:

The furan ring is a π-excessive heterocycle, meaning it is electron-rich and susceptible to electrophilic attack. Electron-donating groups (EDGs) on the furan ring will further increase its electron density, potentially influencing the basicity and nucleophilicity of the distal amine group through inductive and mesomeric effects. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density of the furan ring, which could lead to a decrease in the amine's basicity. nih.gov The heteroatom of the furan ring plays a significant role in stabilizing adjacent carbocations, which can influence the regioselectivity of electrophilic substitution on the ring itself.

In related systems, the electronic properties of substituents on aromatic rings have been shown to have a variable impact. For instance, in the synthesis of certain cyclohexylamine (B46788) derivatives, the electronic nature of substituents on an adjacent phenyl ring had a negligible effect on reactivity and stereoselectivity. nih.govresearchgate.net However, in other cases, such as the reaction of furan derivatives, electronic effects can compete with steric effects to control reaction barriers.

Steric Effects: